molecular formula C43H48 B14293833 1,1',1'',1''',1''''-(Tridecane-1,3,5,7,9-pentayl)pentabenzene CAS No. 114154-04-0

1,1',1'',1''',1''''-(Tridecane-1,3,5,7,9-pentayl)pentabenzene

Cat. No.: B14293833
CAS No.: 114154-04-0
M. Wt: 564.8 g/mol
InChI Key: DSEMJVHUYUHBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is a complex organic compound characterized by a tridecane backbone with five benzene rings attached at various positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene with tridecane derivatives under acidic conditions. The reaction conditions often require a strong Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogenation or nitration can introduce new substituents on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated benzene compounds.

Scientific Research Applications

1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of multiple benzene rings on the physical and chemical properties of organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene exerts its effects is largely dependent on its interactions with other molecules. The benzene rings can participate in π-π stacking interactions, while the tridecane backbone provides hydrophobic interactions. These combined effects can influence the compound’s binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Tridecane: A simpler alkane with the formula C13H28, lacking the benzene rings.

    1-Phenyltridecane: A compound with a single benzene ring attached to the tridecane backbone.

    Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: A compound with a more complex ring structure and a single benzene ring.

Uniqueness

1,1’,1’‘,1’‘’,1’‘’'-(Tridecane-1,3,5,7,9-pentayl)pentabenzene is unique due to the presence of multiple benzene rings attached to a single tridecane backbone. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

114154-04-0

Molecular Formula

C43H48

Molecular Weight

564.8 g/mol

IUPAC Name

1,3,7,9-tetraphenyltridecan-5-ylbenzene

InChI

InChI=1S/C43H48/c1-2-3-21-40(36-22-11-5-12-23-36)32-42(38-26-15-7-16-27-38)34-43(39-28-17-8-18-29-39)33-41(37-24-13-6-14-25-37)31-30-35-19-9-4-10-20-35/h4-20,22-29,40-43H,2-3,21,30-34H2,1H3

InChI Key

DSEMJVHUYUHBRP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.